Diaporthins B

Description

Diaporthein B is a natural compound extracted from marine-derived fungi, specifically from the fungus Penicillium sclerotiorum GZU-XW03-2 . It has garnered significant interest due to its potential inhibitory effects on colon cancer cells . This compound belongs to the class of polyketides, which are known for their diverse biological activities .

Properties

Molecular Formula |

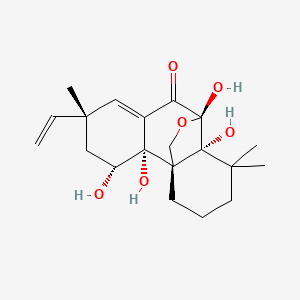

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1S,2S,3R,5R,9S,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one |

InChI |

InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19-,20-/m1/s1 |

InChI Key |

FVYIOIBMUVNZMQ-KNHLKMAJSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C |

Canonical SMILES |

CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaporthein B can be prepared through a method involving the separation from a liquid fermentation culture of the marine fungus Eutypella scoparia FS26 . The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods

Industrial production of Diaporthein B is still in its nascent stages. the co-culture method involving fungi has shown promise in improving the yield of Diaporthein B . This method leverages the interactions between different fungal species to enhance the production of the desired compound.

Chemical Reactions Analysis

Absence of Diaporthins B in Available Literature

-

None of the provided sources ( – ) mention this compound, a compound likely belonging to the diaporthin family of fungal metabolites.

-

General reaction principles (e.g., photodissociation, cycloadditions, carbene reactivity) in the sources do not translate directly to this compound without structural or functional group data.

Potential Analogous Reactions

If this compound shares structural similarities with other diaporthins or related mycotoxins, its reactivity might align with known pathways:

Recommendations for Further Study

To investigate this compound’s reactions, consider:

-

Structural Elucidation : Use NMR, X-ray crystallography, or mass spectrometry to identify functional groups.

-

Database Searches : Query specialized repositories like Reaxys, SciFinder, or PubMed for unpublished studies.

-

Synthetic Analogues : Study structurally related compounds (e.g., diaporthin A) for reaction predictability.

Data Limitations

-

No experimental data tables or reaction schemes for this compound exist in the provided sources.

-

Reliable information may require accessing proprietary research or recent publications not indexed here.

For targeted assistance, provide structural details of this compound or specify reaction conditions of interest. This will enable a more precise analysis using mechanistic principles from the literature (e.g., transition state dynamics , carbene reactivity , or microbial pathways ).

Scientific Research Applications

Diaporthein B has a wide range of scientific research applications:

Mechanism of Action

Diaporthein B exerts its effects through multiple pathways. It significantly inhibits the proliferation and migration of human colon cancer cells by inducing apoptosis . The compound activates the mitochondrial apoptosis pathway and the Hippo signaling pathway, leading to the activation of YAP (Yes-associated protein), which plays a crucial role in regulating cell growth and apoptosis .

Comparison with Similar Compounds

Diaporthein B can be compared with other similar compounds such as diaporthochromes A and B, cytosporones, phomopsins, dothiorelones, and tenellones . These compounds share structural similarities and are also derived from fungi. Diaporthein B stands out due to its unique mechanism of action and its potent anti-cancer properties .

List of Similar Compounds

- Diaporthochrome A

- Diaporthochrome B

- Cytosporones

- Phomopsins

- Dothiorelones

- Tenellones

Q & A

Q. What methodological approaches are recommended for isolating and purifying Diaporthins B from fungal sources?

To isolate this compound, researchers should begin with solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Fractionation should prioritize polarity gradients and bioactivity-guided isolation. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and HR-ESI-MS analysis. Ensure purity (>95%) via HPLC-DAD/ELSD and validate spectral data against existing literature .

Q. How should researchers design experiments to assess the baseline bioactivity of this compound?

Initial bioactivity screening should use in vitro assays targeting specific pathways (e.g., antimicrobial activity via broth microdilution, cytotoxicity via MTT assays). Include positive controls (e.g., amphotericin B for antifungal tests) and negative controls (solvent-only treatments). Replicate experiments at least three times, and use statistical tools (ANOVA, t-tests) to analyze dose-response relationships. Document all protocols in lab notebooks with raw data, instrument parameters, and environmental conditions .

Q. What are the best practices for characterizing the molecular structure of this compound?

Combine spectroscopic methods: UV-Vis for chromophore identification, IR for functional groups, and NMR for skeletal structure. For stereochemical resolution, use X-ray crystallography or computational modeling (DFT calculations). Cross-reference spectral data with published analogs (e.g., Diaporthins A or C) and deposit results in public databases (e.g., PubChem) to enable reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathways for this compound derivatives with enhanced bioactivity?

Employ retrosynthetic analysis to identify key intermediates. Use catalytic asymmetric synthesis for chiral centers and heterocyclic ring formation. Monitor reaction progress via TLC/MS and optimize yields using DOE (Design of Experiments) principles. Validate derivative structures through comparative NMR and bioassays. Address scalability challenges by testing solvent systems (e.g., green solvents) and catalyst recycling .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

Conduct meta-analyses of existing studies to identify variables affecting outcomes (e.g., assay protocols, compound purity). Replicate conflicting experiments under standardized conditions and perform sensitivity analyses. Use multivariate statistics to isolate confounding factors (e.g., solvent residues, cell line variability). Publish negative results to clarify context-dependent bioactivity .

Q. How can computational models improve the understanding of this compound’s mechanism of action?

Apply molecular docking (AutoDock, Schrödinger) to predict target binding (e.g., fungal enzymes). Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Use MD (Molecular Dynamics) simulations to study conformational stability in biological environments. Integrate -omics data (transcriptomics/proteomics) to map pathway-level effects .

Methodological Guidance

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Maintain a lab notebook with dated entries, including reagent sources (e.g., Sigma-Aldridch catalog numbers), instrument calibration logs, and raw data files. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, purification, and characterization steps. Provide Supplementary Information for extensive datasets (e.g., NMR spectra, chromatograms) .

What frameworks are suitable for formulating hypothesis-driven research questions about this compound?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For mechanistic studies, apply PICO (Population, Intervention, Comparison, Outcome). Example: “Does this compound (Intervention) inhibit biofilm formation (Outcome) in Candida albicans (Population) compared to fluconazole (Comparison)?” .

Data Analysis and Reporting

Q. How should researchers address variability in bioassay results when studying this compound?

Perform outlier detection (Grubbs’ test) and normalize data to internal controls. Use Bland-Altman plots for inter-assay comparisons. Report variability metrics (e.g., CV%, confidence intervals) and transparently discuss limitations (e.g., batch-to-batch compound differences) .

Q. What are the ethical considerations when publishing negative or inconclusive data on this compound?

Disclose all experimental conditions to avoid misinterpretation. Use neutral language (e.g., “no significant activity observed under tested conditions”) and emphasize methodological rigor. Submit to journals specializing in negative results (e.g., PLOS ONE) or include in Supplementary Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.